5-(Naphthalen-1-yl)furan-2-carbaldehyde 5-(Naphthalen-1-yl)furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 51792-36-0
VCID: VC2361335
InChI: InChI=1S/C15H10O2/c16-10-12-8-9-15(17-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H
SMILES: C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=O
Molecular Formula: C15H10O2
Molecular Weight: 222.24 g/mol

5-(Naphthalen-1-yl)furan-2-carbaldehyde

CAS No.: 51792-36-0

Cat. No.: VC2361335

Molecular Formula: C15H10O2

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

5-(Naphthalen-1-yl)furan-2-carbaldehyde - 51792-36-0

Specification

CAS No. 51792-36-0
Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
IUPAC Name 5-naphthalen-1-ylfuran-2-carbaldehyde
Standard InChI InChI=1S/C15H10O2/c16-10-12-8-9-15(17-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H
Standard InChI Key CTSWIPKWDHCZMK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=O

Introduction

Chemical Properties and Structure

5-(Naphthalen-1-yl)furan-2-carbaldehyde (CAS: 51792-36-0) is characterized by a furan ring substituted with a naphthyl group at the 5-position and an aldehyde functional group at the 2-position. This unique structural arrangement contributes to the compound's chemical reactivity and biological potential.

Basic Chemical Properties

PropertyValue
Molecular FormulaC15H10O2
Molecular Weight222.24 g/mol
IUPAC Name5-(naphthalen-1-yl)furan-2-carbaldehyde
CAS Number51792-36-0
SMILESO=CC1=CC=C(C2=C3C=CC=CC3=CC=C2)O1

The compound features a naphthalene ring (a bicyclic aromatic hydrocarbon) directly connected to a furan ring (a five-membered aromatic heterocycle containing oxygen), with a formyl group (aldehyde) providing a reactive site for numerous chemical transformations. This arrangement creates a planar, conjugated system with interesting electronic properties and reactivity patterns that differentiate it from similar compounds .

Structural Characteristics

The presence of both aromatic (naphthalene) and heterocyclic (furan) components contributes significantly to the compound's unique reactivity profile. The aldehyde group serves as an excellent functional handle for further derivatization, making this compound a valuable building block in synthetic organic chemistry. The conformational arrangement between the naphthalene and furan rings plays a crucial role in determining the compound's biological interactions and chemical behavior .

Synthesis Methods

Various synthetic approaches have been reported for preparing 5-(Naphthalen-1-yl)furan-2-carbaldehyde, with palladium-catalyzed cross-coupling reactions being the most common and efficient methodology.

Synthesis Procedures

According to documented procedures, the synthesis of 5-(Naphthalen-1-yl)furan-2-carbaldehyde has been achieved with a reported yield of 63%. The spectroscopic characterization includes 1H NMR data showing distinctive signals at δ 6.87 (1H, d, J = 3.6 Hz) and 7.36 (1H, d, J = 3.6 Hz), which correspond to the furan ring protons .

The most common synthetic approaches include:

  • Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling) between naphthalene boronic acids/esters and halogenated furan precursors

  • Direct C-H activation and functionalization of furan with naphthalene derivatives

  • Sequential building of the furan ring on appropriately substituted naphthalene precursors

The selection of an appropriate synthetic method depends on factors such as availability of starting materials, desired scale, and required purity of the final product.

Thiosemicarbazone Derivatives

Synthesis and Characterization

The most extensively studied derivatives of 5-(Naphthalen-1-yl)furan-2-carbaldehyde are its thiosemicarbazone derivatives. The preparation of 5-(1-naphthyl)-furan-2-carbaldehyde thiosemicarbazone involves condensing thiosemicarbazide with 5-(Naphthalen-1-yl)furan-2-carbaldehyde in methanol .

The general reaction can be represented as:

5-(Naphthalen-1-yl)furan-2-carbaldehyde + H2N-NH-C(=S)-NH2 →
5-(1-naphthyl)-furan-2-carbaldehyde thiosemicarbazone + H2O

These derivatives have been thoroughly characterized using various spectroscopic techniques including FT-IR, NMR, and mass spectrometry. X-ray crystallography studies have provided valuable insights into their molecular conformation and potential structure-activity relationships .

Biological Evaluation

In comprehensive studies, thiosemicarbazone derivatives, including 5-(1-naphthyl)-furan-2-carbaldehyde thiosemicarbazone, have been evaluated for their in vitro antibacterial, antifungal, and antitumor activities. These evaluations typically involve testing against various bacterial strains, fungal species, and cancer cell lines to determine their effectiveness and selectivity .

The results from these evaluations have demonstrated that these derivatives possess significant biological activities, making them promising candidates for further drug development efforts. The relationship between structural variations and biological activities has been a focus of research, aiming to identify structural features that enhance efficacy and selectivity.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 5-(Naphthalen-1-yl)furan-2-carbaldehyde. A comparative analysis provides insights into the unique features of this compound and its derivatives.

CompoundStructural CharacteristicsUnique FeaturesReference
Naphthalen-1-yl furan-2-carboxylateContains an ester linkage instead of direct attachment of furan to naphthaleneDifferent electronic properties and hydrolytic susceptibility
5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehydeContains an ethyl linker between naphthalene and furan moietiesEnhanced conformational flexibility altering biological interactions
5-(Phenyl)furan-2-carbaldehydeContains a single phenyl ring instead of naphthaleneReduced hydrophobicity and different steric interactions
5-(Furan-2-yl)furan-2-carbaldehydeFeatures two connected furan ringsDistinct electronic properties and higher water solubility

The unique combination of the naphthalene ring directly connected to the furan moiety in 5-(Naphthalen-1-yl)furan-2-carbaldehyde contributes to its distinct chemical reactivity and biological profile. The naphthalene ring provides extended aromaticity and hydrophobicity, while the furan ring contributes to electronic distribution and hydrogen bonding capabilities, creating a composite structure with properties differing from its structural analogs .

Recent Research and Future Directions

Current Research Trends

Recent research on 5-(Naphthalen-1-yl)furan-2-carbaldehyde and its derivatives has primarily focused on exploring their potential applications in medicinal chemistry. Studies have investigated their antimicrobial and antitumor activities, aiming to develop more effective therapeutic agents .

Crystallographic studies have provided valuable insights into the molecular conformation of these compounds, particularly their thiosemicarbazone derivatives. These studies have revealed important structural features that may contribute to their biological activities, guiding further structure-based design efforts .

Future Research Directions

Several promising research directions for 5-(Naphthalen-1-yl)furan-2-carbaldehyde include:

  • Development of more potent and selective derivatives through rational design based on structure-activity relationships

  • Investigation of alternative synthetic routes to improve yields and sustainability

  • Exploration of additional biological activities, such as anti-inflammatory or antiviral properties

  • Studies on the molecular mechanisms of action to understand how these compounds interact with their biological targets

  • Development of drug delivery systems to enhance the bioavailability and efficacy of these compounds

These research directions could significantly expand our understanding of 5-(Naphthalen-1-yl)furan-2-carbaldehyde and its derivatives, potentially leading to the development of novel therapeutic agents.

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